3,5,6-Trihydroxy-1-isopropylindole-d7

Catalog No.
S12896206
CAS No.
M.F
C11H13NO3
M. Wt
214.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,6-Trihydroxy-1-isopropylindole-d7

Product Name

3,5,6-Trihydroxy-1-isopropylindole-d7

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indole-3,5,6-triol

Molecular Formula

C11H13NO3

Molecular Weight

214.27 g/mol

InChI

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3/i1D3,2D3,6D

InChI Key

OGRIJODCJMPIOE-NWOXSKRJSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=C(C2=CC(=C(C=C21)O)O)O

3,5,6-Trihydroxy-1-isopropylindole-d7 is a deuterated derivative of 3,5,6-trihydroxy-1-isopropylindole. This compound features three hydroxyl groups located at the 3, 5, and 6 positions of the indole ring, along with an isopropyl substituent at the 1 position. The presence of deuterium atoms (d7) indicates that seven hydrogen atoms in the compound have been replaced with deuterium, a heavier isotope of hydrogen. This modification can enhance the stability and detectability of the compound in various analytical applications.

The chemical reactivity of 3,5,6-trihydroxy-1-isopropylindole-d7 can be characterized by its hydroxyl groups, which can participate in various reactions such as:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds.
  • Acylation: The indole nitrogen can undergo acylation reactions to form amides.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

3,5,6-Trihydroxy-1-isopropylindole-d7 exhibits potential biological activities that are characteristic of indole derivatives. Indoles are known for their diverse pharmacological properties, including:

  • Antioxidant Activity: The hydroxyl groups contribute to the compound's ability to scavenge free radicals.
  • Neuroprotective Effects: Some studies suggest that indole derivatives may have protective effects on neuronal cells.
  • Antimicrobial Properties: Compounds with similar structures have demonstrated activity against various bacterial and fungal strains.

Further research is needed to fully elucidate its specific biological mechanisms and therapeutic potentials.

The synthesis of 3,5,6-trihydroxy-1-isopropylindole-d7 typically involves the following steps:

  • Indole Formation: Starting from appropriate precursors, indole can be synthesized through cyclization reactions.
  • Hydroxylation: Hydroxyl groups can be introduced using reagents such as peracids or through enzymatic methods.
  • Deuteration: Deuterium incorporation can be achieved through exchange reactions or by using deuterated solvents during synthesis.

The precise methods may vary based on the desired yield and purity of the final product.

3,5,6-Trihydroxy-1-isopropylindole-d7 has several applications in research and industry:

  • Analytical Chemistry: Its deuterated form enhances NMR spectroscopy and mass spectrometry analysis due to improved signal resolution.
  • Pharmaceutical Research: It serves as a lead compound for developing new therapeutic agents targeting neurological disorders or oxidative stress-related conditions.
  • Biochemical Studies: The compound can be used in studies investigating enzyme kinetics or metabolic pathways involving indoles.

Interaction studies involving 3,5,6-trihydroxy-1-isopropylindole-d7 focus on its binding affinity with various biological targets. These studies may include:

  • Protein Binding Studies: Evaluating how the compound interacts with specific proteins or enzymes.
  • Receptor Binding Assays: Investigating potential interactions with neurotransmitter receptors or other cell surface receptors.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems.

Such studies are crucial for assessing its pharmacokinetic properties and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 3,5,6-trihydroxy-1-isopropylindole-d7. Here are some notable examples:

Compound NameKey Features
3-HydroxyindoleContains one hydroxyl group at position 3.
5-HydroxyindoleContains one hydroxyl group at position 5.
6-HydroxyindoleContains one hydroxyl group at position 6.
1-IsopropylindoleSimilar structure without hydroxyl substitutions.
TryptophanAn amino acid with an indole structure but lacks hydroxyl groups.

Uniqueness

3,5,6-Trihydroxy-1-isopropylindole-d7 is unique due to its combination of three hydroxyl groups and deuteration, which enhances its stability and analytical utility compared to other indoles. Its specific arrangement allows for distinct biological activities that may not be present in simpler derivatives.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

214.133480498 g/mol

Monoisotopic Mass

214.133480498 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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